Choline iodide
Overview
Description
Choline iodide is an inorganic compound with the chemical formula C5H14IN2O2 . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . It has many important pharmacological uses and is often used as a treatment for neurodegenerative diseases such as Alzheimer’s .
Synthesis Analysis
Choline iodide can be synthesized through various methods. One study utilized liquid chromatography with tandem mass spectrometry to quantify choline compounds according to the standard addition method . Another study developed a high-performance liquid chromatography–fluorescence detection (HPLC-FLD) method for choline quantification in foods .Chemical Reactions Analysis
Choline iodide can undergo various chemical reactions. For instance, it can be used as a biochemical reagent in life science-related research . In addition, it can be used in the synthesis of cyclic carbonates through the coupling reaction of CO2 and epoxides .Physical And Chemical Properties Analysis
Choline iodide has a molecular weight of 231.08 g/mol . It is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and ether . The influence of pressure on its structural, electronic, and optical properties has been studied .Scientific Research Applications
Amperometric Biosensors
- Scientific Field: Biochemistry and Sensor Technology .
- Application Summary: Choline iodide is used as a pseudosubstrate in the development of amperometric biosensors based on Acetylcholinesterase (AChE). These biosensors are used for the fast analysis of neurotoxic insecticides .
- Methods of Application: The analytical signal is quantified by the oxidation of the thiocholine that is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate . The working overpotential was determined for different screen-printed electrodes .
- Results: Operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .
Dye-Sensitized Solar Cells
- Scientific Field: Renewable Energy and Solar Cell Technology .
- Application Summary: Choline chloride-based deep eutectic solvents, which can be prepared using choline iodide, have been used as effective electrolytes for dye-sensitized solar cells .
- Methods of Application: Two new electrolyte-based deep eutectic solvents were developed using a mixture of choline chloride with urea and with ethylene glycol for dye-sensitized solar cells .
- Results: Devices with choline chloride and urea electrolyte exhibited improved open circuit voltage values (VOC), while the ones with choline chloride and ethylene glycol showed an increase in the short circuit current (Isc) .
Safety And Hazards
Future Directions
Choline iodide has potential for future applications in various fields. For instance, it has been proposed for use in hybrid supercapacitors due to its unique properties . Additionally, the University of North Carolina Nutrition Research Institute hosted a symposium on Future Directions in Choline, discussing the progress of the last 25 years and the potential directions for the next 25 years of choline research .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBHXSBDADRBT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938983 | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Choline iodide | |
CAS RN |
17773-10-3 | |
Record name | Choline, iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Choline iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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